![molecular formula C23H17FN4O4S2 B3399521 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040641-81-3](/img/structure/B3399521.png)
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O4S2 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. The incorporation of oxadiazole moieties enhances these effects by potentially interfering with cellular signaling pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The presence of the 4-fluorophenyl group and oxadiazole ring has been linked to antimicrobial activity. Compounds similar to this structure have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes related to disease processes. For instance, it could inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses. This application is crucial for drug development targeting specific pathways in diseases like cancer and autoimmune disorders .
Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or nucleic acids makes it useful for studying biological processes at the molecular level .
Organic Electronics
The thieno[3,2-d]pyrimidine structure is of interest in organic electronics due to its electronic properties. Compounds like this can be used in the development of organic semiconductors for applications in solar cells and light-emitting diodes (LEDs). Their ability to facilitate charge transport makes them suitable candidates for enhancing the efficiency of electronic devices .
Photovoltaic Materials
Research into organic photovoltaic materials has identified similar compounds as potential candidates for use in solar energy conversion systems. Their unique electronic properties allow them to absorb light effectively and convert it into electrical energy .
Summary Table of Applications
Application Area | Specific Use Case | Mechanism/Effect |
---|---|---|
Pharmaceutical | Anticancer agents | Induction of apoptosis |
Antimicrobial agents | Inhibition of bacterial growth | |
Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |
Biochemical | Enzyme inhibitors | Targeting specific disease-related enzymes |
Molecular probes | Binding to proteins/nucleic acids | |
Material Science | Organic electronics | Charge transport enhancement |
Photovoltaic materials | Effective light absorption and energy conversion |
Chemical Reactions Analysis
Formation of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized through:
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Cyclodehydration of amidoximes : Reaction of 3,5-dimethoxyphenylamidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol with sodium acetate .
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Coupling with thieno[3,2-d]pyrimidinone : The oxadiazole-methylthio intermediate is attached to the pyrimidinone core via a nucleophilic substitution reaction. For example, a bromomethyl-oxadiazole reacts with a thiolate derivative of the pyrimidinone in DMF at 80°C .
3.1. Thioether Bridge Modification
The methylthio (-SCH₂-) linker between the oxadiazole and pyrimidinone is reactive toward:
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Nucleophilic displacement : The sulfur atom can be oxidized to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA.
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Alkylation/arylation : Reaction with alkyl halides or aryl boronic acids under Pd catalysis to form new C–S bonds .
3.2. Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole participates in:
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Electrophilic substitution : Nitration at the 5-position under HNO₃/H₂SO₄ conditions .
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Ring-opening reactions : Hydrolysis with concentrated HCl yields amidoxime derivatives .
3.3. Methoxyphenyl Group Transformations
The 3,5-dimethoxyphenyl group undergoes:
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields dihydroxy derivatives for further functionalization.
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Cross-coupling : Suzuki-Miyaura coupling with aryl halides to introduce diverse substituents .
Representative Reaction Data
The following table summarizes key reactions and conditions for synthesizing and modifying the compound:
Mechanistic Insights
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Oxadiazole cyclization : Proceeds via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by dehydration .
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Thioether formation : An SN2 mechanism displaces bromide from the bromomethyl-oxadiazole with the pyrimidinone thiolate .
Stability and Reactivity Considerations
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S2/c1-30-16-9-13(10-17(11-16)31-2)21-26-19(32-27-21)12-34-23-25-18-7-8-33-20(18)22(29)28(23)15-5-3-14(24)4-6-15/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPYUMQOVQBRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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